molecular formula C15H20N2O6S B13836856 N-acetyl-beta-d-glucosamine phenylisothiocyanate

N-acetyl-beta-d-glucosamine phenylisothiocyanate

Cat. No.: B13836856
M. Wt: 356.4 g/mol
InChI Key: RAZLJXLFJDLGCW-TVLNMICESA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-acetyl-beta-d-glucosamine phenylisothiocyanate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Mechanism of Action

The mechanism of action of N-acetyl-beta-d-glucosamine phenylisothiocyanate involves its interaction with specific molecular targets and pathways. . This modification can regulate the activity of enzymes and transcription factors, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-beta-d-glucosamine phenylisothiocyanate is unique due to its phenylisothiocyanate group, which allows it to form neoglycoproteins and other complex molecules. This makes it valuable in research and industrial applications where specific modifications and interactions are required .

Properties

Molecular Formula

C15H20N2O6S

Molecular Weight

356.4 g/mol

IUPAC Name

isothiocyanatobenzene;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6.C7H5NS/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;9-6-8-7-4-2-1-3-5-7/h4-8,10,12-14H,2H2,1H3,(H,9,11);1-5H/t4-,5-,6-,7-,8-;/m1./s1

InChI Key

RAZLJXLFJDLGCW-TVLNMICESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O.C1=CC=C(C=C1)N=C=S

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O.C1=CC=C(C=C1)N=C=S

Origin of Product

United States

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